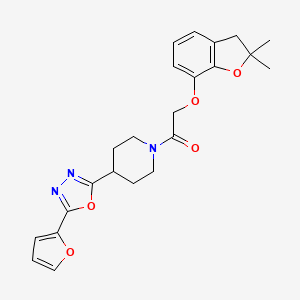
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone possesses a complex structure that suggests significant potential for biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₃ |
| Molecular Weight | 306.34 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined based on structure] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation.
Key Mechanisms:
- Enzyme Inhibition : The compound is believed to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve therapeutic outcomes in cancer treatments.
- Signal Transduction Modulation : The interaction with piperidine and oxadiazole moieties suggests potential effects on signal transduction pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines. The presence of the furan and oxadiazole groups may enhance these effects through synergistic interactions .
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with compounds featuring benzofuran and oxadiazole structures. These compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens .
Case Studies
- Inhibition of IDO : A study highlighted the potential of similar compounds to inhibit IDO effectively. This inhibition was linked to enhanced T-cell responses in tumor models, suggesting that the compound could serve as a valuable immunotherapeutic agent.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies showed that derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic potential .
Structure Activity Relationship (SAR)
Research has indicated that modifications to the benzofuran moiety significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cells |
| Alteration of piperidine substituents | Enhanced selectivity for microbial targets |
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone in cancer treatment. For instance:
- Inhibition of Tubulin Polymerization : Compounds with similar scaffolds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specific analogs demonstrated low nanomolar potency against various cancer cell lines, including prostate cancer models .
- Cell Proliferation Assays : In vitro assays have indicated that derivatives of this compound can effectively inhibit cell proliferation in leukemia and solid tumor cell lines . The selectivity for the colchicine-binding site on tubulin further enhances its therapeutic potential.
Antimicrobial Properties
The compound's structure suggests possible antimicrobial activities. Studies on related compounds have demonstrated significant antimicrobial effects against various pathogens, indicating that this compound could be explored for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study published in Nature investigated a series of benzofuran derivatives for their anticancer properties. Among these, certain compounds exhibited significant activity against human leukemia K562 cells and prostate cancer xenografts in vivo. The results indicated that modifications at specific positions on the benzofuran ring could enhance potency and selectivity .
Case Study 2: Antimicrobial Activity
Research conducted on derivatives featuring furan and oxadiazole moieties showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized standard antimicrobial susceptibility testing methods to evaluate the effectiveness of these compounds .
属性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-23(2)13-16-5-3-6-17(20(16)31-23)29-14-19(27)26-10-8-15(9-11-26)21-24-25-22(30-21)18-7-4-12-28-18/h3-7,12,15H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFILNWJWAZSMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(CC3)C4=NN=C(O4)C5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














